



Spectroscopic Data of trans-3-(Trimethylsilyl)allyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: trans-3-(Trimethylsilyl)allyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **trans-3-(Trimethylsilyl)allyl alcohol**, a valuable intermediate in organic synthesis. Due to the limited availability of a complete, unified experimental dataset in publicly accessible databases, this guide presents a compilation of expected and typical spectroscopic values derived from the analysis of its constituent functional groups. The information herein is intended to serve as a reliable reference for the identification and characterization of this compound.

Chemical Structure and Properties

IUPAC Name: (E)-3-(Trimethylsilyl)prop-2-en-1-ol

Synonyms:trans-(3-Hydroxy-2-propen-1-yl)trimethylsilane

CAS Number: 59376-64-6

Molecular Formula: C₆H₁₄OSi

• Molecular Weight: 130.26 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **trans-3-** (**Trimethylsilyl)allyl alcohol** based on typical values for its functional groups.



¹H NMR Spectroscopy Data

Solvent: CDCl3 (typical) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~0.1	Singlet	9Н	Si(CH ₃) ₃
~1.5 - 2.5	Broad Singlet	1H	ОН
~4.1 - 4.3	Doublet	2H	CH₂OH
~5.8 - 6.0	Doublet of Triplets	1H	SiCH=CH
~6.0 - 6.2	Doublet of Triplets	1H	SiCH=CH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy Data

Solvent: CDCl3 (typical) Reference: CDCl3 at 77.16 ppm

Chemical Shift (δ) (ppm)	Assignment
~ -1.0	CH₃Si
~64	CH ₂ OH
~125	SiCH=CH
~135	SiCH=CH

Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Strong, Broad	O-H stretch (alcohol)[1][2][3]
2850-3000	Strong	C-H stretch (alkane)[4]
~1630	Medium	C=C stretch (trans-alkene)[5]
~1250	Strong, Sharp	Si-CH ₃ symmetric deformation[4]
1000-1075	Strong	C-O stretch (primary alcohol) [6]
~965	Strong	=C-H bend (trans-alkene)[5]
~840 & ~760	Strong	Si-C stretch

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Possible Fragment
130	Moderate	[M] ⁺ (Molecular Ion)
115	High	[M - CH ₃] ⁺
99	Moderate	[M - OCH ₃]+
75	High	[(CH ₃) ₂ SiOH] ⁺
73	Very High	[(CH₃)₃Si]+ (Base Peak)
59	Moderate	[CH2=CH-CH2OH]+

Note: Fragmentation patterns can be complex and may vary with instrumentation.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific compound are often found in the supporting information of scientific publications. In the



absence of a dedicated report for **trans-3-(Trimethylsilyl)allyl alcohol**, the following general procedures are provided as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Spectrum: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.



 Data Analysis: Identify the major absorption bands and compare their wavenumbers to correlation charts to assign them to specific functional groups.

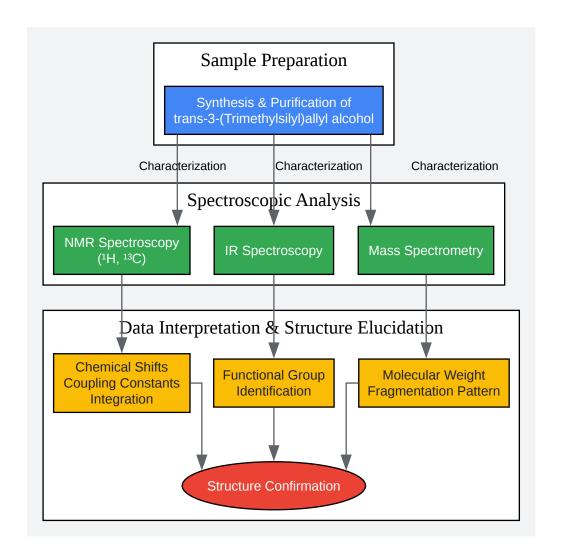
Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like trans-3-(Trimethylsilyl)allyl alcohol, direct
 injection via a heated probe or, more commonly, introduction through a gas chromatograph
 (GC-MS) is employed.
- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization) to generate a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-offlight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
- Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information by identifying characteristic neutral losses and fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an organic compound such as **trans-3-(Trimethylsilyl)allyl alcohol**.





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Caption: Workflow for the spectroscopic characterization of **trans-3-(Trimethylsilyl)allyl alcohol**.

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References

 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]







- 2. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
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